molecular formula C9H12N2O B575367 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one CAS No. 177910-85-9

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one

Cat. No.: B575367
CAS No.: 177910-85-9
M. Wt: 164.208
InChI Key: LZWLPZFKVZUHMH-UHFFFAOYSA-N
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Description

“1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one” is a chemical compound with the CAS Number: 177910-85-9 . Its IUPAC name is 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone . The compound has a molecular weight of 164.21 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Pharmacophoric Elements and Activity

A study explored the synthesis and pharmacological evaluation of a series of compounds including 1,2-dihydro-1[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists. The research identified basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety as the key pharmacophoric elements. These compounds showed potential in the inhibition of the Bezold-Jarisch reflex in rats and were orally active in the protection against cisplatin-induced emesis in dogs or ferrets (Matsui et al., 1992).

MCH1R Binding and Antagonistic Activity

Another study highlighted the discovery of imidazo[1,2-a]pyridine derivatives that were evaluated for their binding and antagonistic activity against MCH1R. The introduction of a methyl substituent at the 3-position of imidazo[1,2-a]pyridine significantly improved MCH1R affinity. These compounds demonstrated good potency and brain exposure in rats, indicating potential as therapeutic agents (Kishino et al., 2009).

Cytoprotective Antiulcer Activity

Research into (1H-Pyrazol-1-yl)-, (1H-imidazol-1-yl)-, and (1H-1,2,4-triazol-1-yl)pyrimidines, structurally related to the compound , revealed cytoprotective antiulcer activity. These compounds, specifically 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, showcased potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating their therapeutic potential in ulcer treatment (Ikeda et al., 1996).

Peripheral Benzodiazepine Receptor (PBR) Targeting

A study synthesized fluoroethoxy and fluoropropoxy substituted compounds that exhibited high in vitro affinity and selectivity for PBRs compared to CBRs. These compounds were prepared as radiolabeled versions for positron emission tomography, showing potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Cardiotonic Agent Potential

1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020) was investigated for its cardiovascular effects. It was identified as a nonglycoside, noncatechol cardiotonic agent, showing effectiveness in increasing cardiac contractility and cardiac index while decreasing systemic vascular resistance, suggesting potential in treating congestive heart failure (Ohhara et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWLPZFKVZUHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2CCCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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